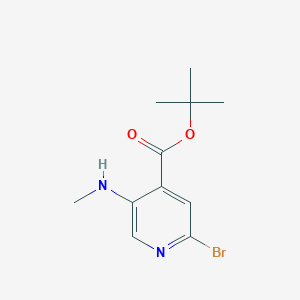
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring, which is further connected to a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of piperazine. This is achieved by reacting piperazine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of Propanoic Acid Moiety: The protected piperazine is then reacted with a propanoic acid derivative, such as propanoyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Fmoc Removal: Piperidine is commonly used to remove the Fmoc group under basic conditions.
Substitution: Various nucleophiles can be introduced to the piperazine ring after Fmoc removal.
Major Products
Deprotected Piperazine: Removal of the Fmoc group yields a free amino group on the piperazine ring, which can be further functionalized.
Applications De Recherche Scientifique
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is widely used in scientific research, particularly in the following fields:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the synthesis of peptide-based drugs and biomolecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific proteins or enzymes.
Industry: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The primary mechanism of action of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of piperazine during chemical reactions, preventing unwanted side reactions. The protected amino group can then be selectively deprotected under basic conditions, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-2-yl)propanoic acid
Uniqueness
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)propanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring and a propanoic acid moiety. This combination allows for versatile applications in peptide synthesis and other chemical processes, making it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C22H24N2O4 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C22H24N2O4/c1-15(21(25)26)23-10-12-24(13-11-23)22(27)28-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20H,10-14H2,1H3,(H,25,26) |
Clé InChI |
NSNCNGCXQQPTIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


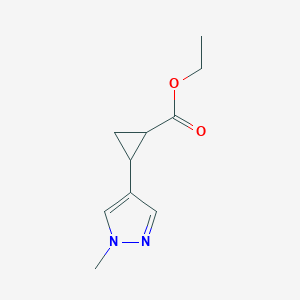
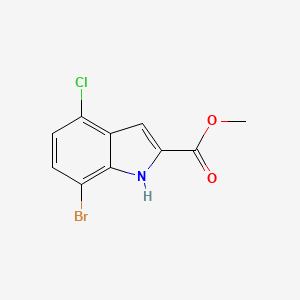
amine dihydrochloride](/img/structure/B13519239.png)
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
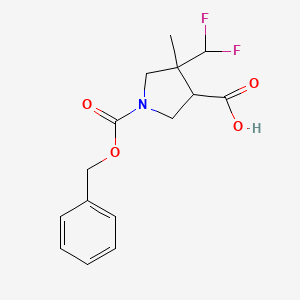

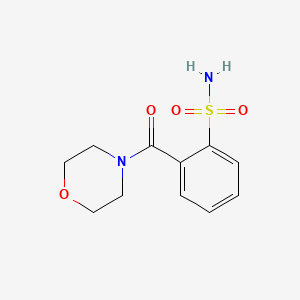
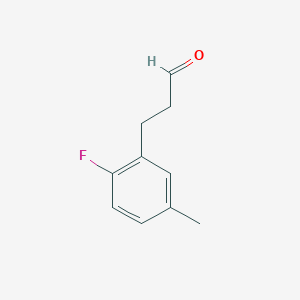
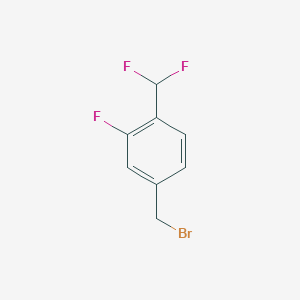
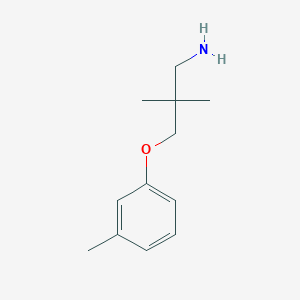
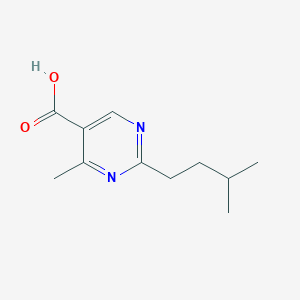

![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
